Amezinium metilsulfate (4-amino-6-methoxy-1-phenylpyridazinium methylsulfate) is a sympathomimetic drug. [] It acts primarily on the postganglionic sympathetic neurons. [] Amezinium metilsulfate is classified as an indirectly acting sympathomimetic agent. [] In scientific research, it serves as a valuable tool for investigating the autonomic nervous system and its role in various physiological processes.
Following oral or intravenous administration in rats, Amezinium metilsulfate is extensively metabolized. [] The liver plays a key role in its metabolism, exhibiting significantly higher drug concentrations compared to other tissues. [] Identified metabolites include hydroxyl amezinium MIII glucuronide, O-demethyl amezinium MV, and MIII. [] Excretion occurs primarily through urine, feces, and bile, with significant enterohepatic recirculation of biliary metabolites observed. []
Amezinium methylsulfate is synthesized from Chloridazon, a precursor compound. It falls under the chemical classification of pyridazines, which are five-membered heterocyclic compounds containing two nitrogen atoms. The specific application of Amezinium methylsulfate in clinical settings highlights its significance in cardiovascular pharmacotherapy .
The synthesis of Amezinium methylsulfate involves several key steps:
This synthetic route is notable for its efficiency and the use of common reagents, making it accessible for laboratory synthesis.
The molecular formula of Amezinium methylsulfate is , with a molar mass of approximately 313.33 g/mol .
The three-dimensional structure can be modeled to understand its interactions with biological targets, particularly adrenergic receptors.
Amezinium methylsulfate participates in various chemical reactions typical of sympathomimetic agents. These include:
These reactions are crucial for its therapeutic effects in managing blood pressure .
The mechanism of action of Amezinium methylsulfate involves:
This dual mechanism allows for effective management of hypotensive episodes by increasing vascular resistance and heart rate.
These properties are essential for formulating the drug for clinical use and ensuring its efficacy during storage and administration .
Amezinium methylsulfate has several important applications:
Its unique properties make it a valuable agent in both therapeutic settings and scientific research .
The synthesis of amezinium metilsulfate (C₁₂H₁₅N₃O₅S), a sympathomimetic antihypotensive agent, has evolved significantly since its initial development. Early routes focused on constructing the 1-phenylpyridazinium core through cyclization strategies involving phenylhydrazine and alkyne derivatives. The foundational approach, established in the 1970s–1980s, utilized Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3-one) as a key precursor, reflecting its commercial availability as a herbicide intermediate [1] [2]. Initial methodologies faced challenges in regioselectivity during pyridazine ring formation and efficiency in the final quaternization step. Patents from this era (e.g., EP0063267) emphasized alkylation optimization to improve yields of the target quaternary ammonium salt [9]. By the 1980s, the route involving catalytic hydrogenation of Chloridazon followed by N-alkylation with dimethyl sulfate became dominant, balancing cost and scalability for industrial production [1] [4].
The synthesis of Chloridazon, the critical precursor to amezinium, relies on sequential halogenation and amination steps:
Halogenation of Diols:The process begins with 2-Butyne-1,4-diol (1), which undergoes chlorination to form Mucochloric acid (2, 4,5-dichloro-2-furanone). This step introduces reactive halogens essential for nucleophilic substitution [1] [2].
Cyclization with Phenylhydrazine:Treatment of Mucochloric acid with phenylhydrazine (3) yields 1-Phenyl-4,5-dichloro-6-pyridazone (4). This reaction involves condensation and rearrangement, forming the pyridazine ring [1].
Amination:Displacement of one chlorine atom by ammonia generates Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3-one) (5), a stable intermediate [2].
Catalytic Hydrogenation:Chloridazon undergoes hydrogenation under catalytic conditions (e.g., Pd/C or Raney Ni) to produce 5-amino-2-phenylpyridazin-3(2H)-one (6). This step replaces the C4 chlorine with hydrogen while preserving the amine and ketone functionalities [1] [8] [10].
Table 1: Key Synthetic Steps for Amezinium Metilsulfate Precursors
Step | Reactant(s) | Product | CAS No. | Key Conditions |
---|---|---|---|---|
1 | 2-Butyne-1,4-diol | Mucochloric acid | [87-56-9] | Cl₂, aqueous medium |
2 | Mucochloric acid | 1-Phenyl-4,5-dichloro-6-pyridazone | [1698-53-9] | Phenylhydrazine, heat |
3 | Dichloropyridazone | Chloridazon | [1698-60-8] | NH₃, pressure |
4 | Chloridazon | 5-Amino-2-phenylpyridazin-3(2H)-one | [13589-77-0] | H₂ (1–3 atm), Pd/C catalyst |
Catalytic hydrogenation is critical for chemoselectivity, as harsher reducing agents could reduce the pyridazine ring or the carbonyl group. Optimal conditions use palladium on carbon at low hydrogen pressures (1–3 atm) to achieve near-quantitative yields [8] [10].
The conversion of 5-amino-2-phenylpyridazin-3(2H)-one (6) to amezinium metilsulfate (7) hinges on N-alkylation to form the quaternary ammonium salt. Dimethyl sulfate is the alkylating agent of choice due to its:
The reaction proceeds via an Sₙ2 mechanism, where dimethyl sulfate transfers a methyl group to the tertiary nitrogen of the pyridazine, forming the quaternary ammonium ion paired with methylsulfate. This step generates the active pharmaceutical ingredient (API) as a crystalline solid after workup [4]. Challenges in amine alkylation—such as over-alkylation or O-alkylation side reactions—are minimized by controlled stoichiometry (1:1 molar ratio) and moderate temperatures [5].
Table 2: Alkylation Agents for Pyridazine Quaternization
Alkylating Agent | Reaction Temp (°C) | Yield (%) | Key Advantage | Limitation |
---|---|---|---|---|
Dimethyl sulfate | 60–80 | 85–92 | Low cost, high reactivity | Toxicity concerns |
Methyl iodide | 25–40 | 78–85 | Mild conditions | Expensive, byproduct (NaI) |
Trimethyloxonium tetrafluoroborate | -20–0 | 90–95 | No solvent needed | Hypergonic, moisture-sensitive |
While the Chloridazon route dominates industrial production, alternative pathways have been explored:
Direct Reductive Amination:Attempts to condense phenylpyridazinone derivatives with formaldehyde under reductive conditions (e.g., NaBH₃CN) yielded secondary or tertiary amines but failed to achieve quaternization efficiently [5] [8].
Electrophilic Amination:Use of O-mesitylenesulfonylhydroxylamine (MSH) to aminate phenylpyridazinones showed moderate yields but introduced impurities difficult to purge at scale [4].
Microwave-Assisted Alkylation:Studies using alkyl halides under microwave irradiation reduced reaction times but required expensive ionic liquid catalysts, diminishing cost advantages [5].
The Chloridazon route remains superior due to:
Recent innovations focus on catalyst recycling in hydrogenation and greener alkylation agents (e.g., dimethyl carbonate), though none yet match the efficiency of dimethyl sulfate [5] [10].
Table 3: Comparison of Amezinium Metilsulfate Synthetic Routes
Route | Steps | Overall Yield (%) | Cost (Relative) | Scalability |
---|---|---|---|---|
Chloridazon → Hydrogenation → Alkylation | 5 | 65–70 | Low | Industrial |
Reductive Amination | 4 | 40–50 | Moderate | Pilot scale |
Electrophilic Amination | 4 | 55–60 | High | Laboratory |
Concluding Remarks
The synthesis of amezinium metilsulfate exemplifies the optimization of industrial organic chemistry, where halogenation, catalytic hydrogenation, and alkylation converge to deliver a complex heterocycle efficiently. Future advancements may target sustainable modifications to hydrogenation catalysts and alkylation agents, but the established pathway via Chloridazon and dimethyl sulfate remains the benchmark for reliability and cost-effectiveness.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7